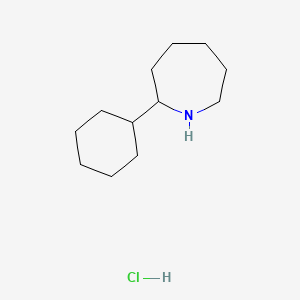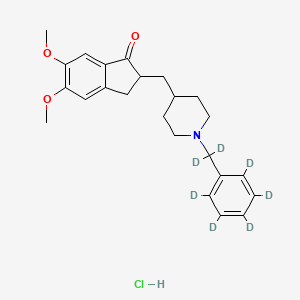![molecular formula C13H11N3O2 B584627 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole CAS No. 1346604-32-7](/img/structure/B584627.png)
3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole is a biochemical used for proteomics research . It is a suspected carcinogen with experimental carcinogenic data .
Synthesis Analysis
The synthesis of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole involves the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to 1,2-dihydro-γ-carbolines . A series of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group .Molecular Structure Analysis
The molecular formula of 3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole is C13H11N3O2, and its molecular weight is 241.25 . Molecular docking studies revealed the binding orientations of all the synthesized compounds in the active site of c-Met .Chemical Reactions Analysis
The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . The condensation occurs sufficiently readily if there is an electron-donating substituent at the para-position of the benzene ring of phenylhydrazine .Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,4-dimethyl-3-nitro-5H-pyrido[4,3-b]indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-7-12-11(8(2)14-13(7)16(17)18)9-5-3-4-6-10(9)15-12/h3-6,15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMBOBNKABMBTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(N=C1[N+](=O)[O-])C)C3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-1,4-dimethyl-5H-pyrido[4,3-b]indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

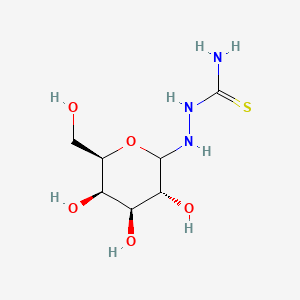
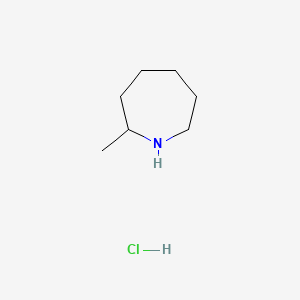
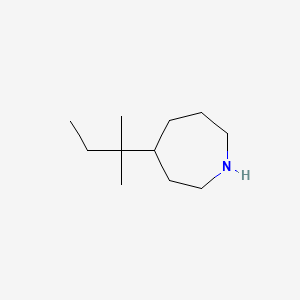
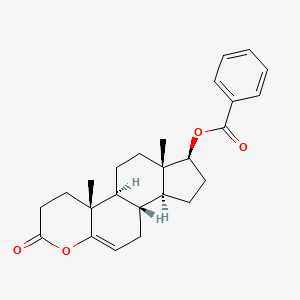
![Heptanoic acid, 2-amino-3-fluoro-, [S-(R*,R*)]- (9CI)](/img/no-structure.png)
![(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[[(8R,9S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B584555.png)
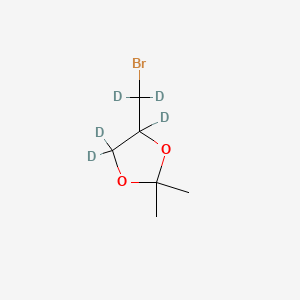
![2-[(4-Bromophenyl)methyl]hexahydro-1H-azepine Hydrochloride](/img/structure/B584559.png)
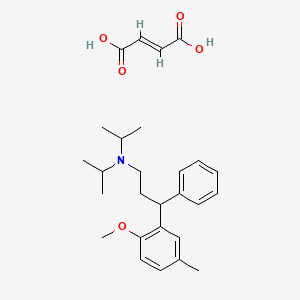
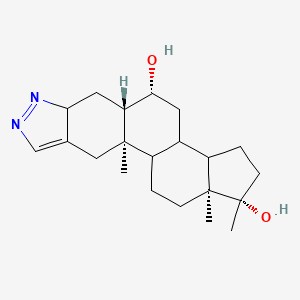
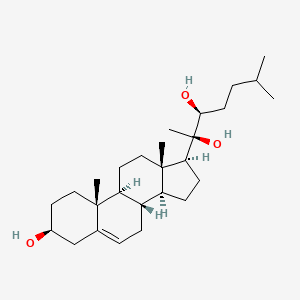
![5-Bromothieno[2,3-b]pyridine-6-methanol](/img/structure/B584565.png)
